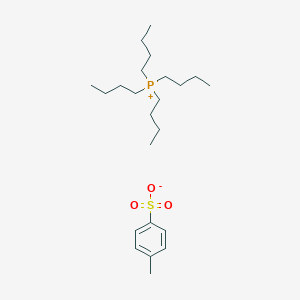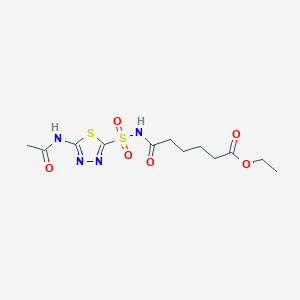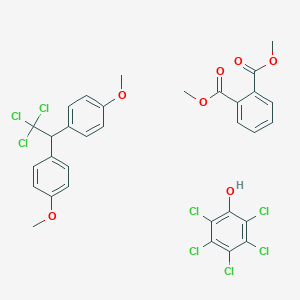
ビス(2-(トリメチルシリル)エチル)ジイソプロピルホスホラミダイト
概要
説明
Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite: is a chemical compound with the molecular formula C16H40NO2PSi2 and a molecular weight of 365.64 g/mol . It is commonly used in organic synthesis, particularly in the preparation of oligonucleotides. The compound is known for its role as a phosphitylation agent, which is crucial in the synthesis of DNA and RNA sequences.
科学的研究の応用
Chemistry:
Oligonucleotide Synthesis: Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite is widely used in the synthesis of DNA and RNA sequences. It acts as a phosphitylation agent, facilitating the formation of phosphodiester bonds.
Biology:
Gene Synthesis: The compound is essential in the synthesis of genes and other genetic materials used in research and biotechnology.
Medicine:
Drug Development: It is used in the development of nucleic acid-based therapeutics, including antisense oligonucleotides and small interfering RNAs (siRNAs).
Industry:
Biotechnology: The compound is used in various biotechnological applications, including the production of synthetic genes and genetic engineering.
作用機序
Target of Action
Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite, also known as iPr2N-P-(OTSE)2, is primarily used as a phosphitylation agent . Its primary targets are the hydroxyl groups present in the nucleosides during the synthesis of oligonucleotides .
Mode of Action
The compound interacts with its targets (hydroxyl groups) through a process known as phosphitylation . This process involves the replacement of a hydrogen atom in the hydroxyl group with a phosphityl group, leading to the formation of a phosphite ester .
Biochemical Pathways
The phosphitylation process is a crucial step in the synthesis of oligonucleotides . The addition of the phosphityl group facilitates the formation of the phosphodiester bonds that link the nucleotides together in the oligonucleotide chain .
Result of Action
The result of the action of iPr2N-P-(OTSE)2 is the successful synthesis of oligonucleotides . These oligonucleotides can be used for various purposes, including research, therapeutic applications, and as tools in genetic engineering .
Action Environment
The action of iPr2N-P-(OTSE)2 is influenced by various environmental factors. For instance, the compound is typically stored at a temperature of 2-8°C to maintain its stability . Furthermore, the phosphitylation reaction is usually carried out under anhydrous conditions to prevent hydrolysis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite typically involves the reaction of diisopropylamine with a chlorophosphite derivative. The process can be summarized as follows:
Starting Materials: Diisopropylamine and a chlorophosphite derivative.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.
Procedure: The diisopropylamine is added to the chlorophosphite derivative under controlled temperature conditions, typically around 0°C to room temperature. The reaction mixture is then stirred for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite follows similar principles but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials are handled using automated systems to ensure precision and safety.
Reactor Design: Specialized reactors equipped with temperature control and inert gas purging systems are used.
Purification: The product is purified using techniques such as distillation or chromatography to achieve the desired purity level.
化学反応の分析
Types of Reactions:
Oxidation: Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite can undergo oxidation reactions to form phosphoramidate derivatives.
Substitution: The compound can participate in substitution reactions where the trimethylsilyl groups are replaced by other functional groups.
Hydrolysis: In the presence of water or moisture, the compound can hydrolyze to form phosphoric acid derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Reagents like iodine or tert-butyl hydroperoxide are used for oxidation reactions.
Substitution Reagents: Various nucleophiles, such as alcohols or amines, can be used for substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis.
Major Products:
Phosphoramidate Derivatives: Formed through oxidation.
Substituted Phosphoramidites: Resulting from substitution reactions.
Phosphoric Acid Derivatives: Produced via hydrolysis.
類似化合物との比較
- Bis(2-cyanoethyl) diisopropylphosphoramidite
- Bis(2-methoxyethyl) diisopropylphosphoramidite
- Bis(2-chloroethyl) diisopropylphosphoramidite
Comparison:
- Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite is unique due to its trimethylsilyl groups, which provide steric protection and enhance the stability of the compound during synthesis.
- Bis(2-cyanoethyl) diisopropylphosphoramidite is commonly used in similar applications but lacks the steric protection offered by the trimethylsilyl groups.
- Bis(2-methoxyethyl) diisopropylphosphoramidite offers different solubility properties, which can be advantageous in certain synthetic conditions.
- Bis(2-chloroethyl) diisopropylphosphoramidite is more reactive due to the presence of chloro groups, making it suitable for specific substitution reactions.
特性
IUPAC Name |
N-[bis(2-trimethylsilylethoxy)phosphanyl]-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H40NO2PSi2/c1-15(2)17(16(3)4)20(18-11-13-21(5,6)7)19-12-14-22(8,9)10/h15-16H,11-14H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVPTNNSVPPRRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCC[Si](C)(C)C)OCC[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H40NO2PSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471952 | |
| Record name | Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121373-20-4 | |
| Record name | Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














